fibrauretinoside A
Description
Fibrauretinoside A is a furanoditerpenoid compound isolated from the stems of Fibraurea tinctoria, a plant traditionally used in Southeast Asian medicine for its antidiabetic and antioxidant properties . Structurally, it belongs to the furanoditerpenoid class, characterized by a diterpene backbone fused with a furan ring. The compound was first identified through spectroscopic analysis, including NMR and mass spectrometry, which confirmed its glycosidic structure involving a sugar moiety linked to the diterpenoid aglycone . While its exact biological activities remain less explored compared to other constituents of F.
Properties
CAS No. |
960506-33-6 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9R,12R,16S)-4-(furan-3-yl)-7-hydroxy-2,16-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadec-13-ene-6,11-dione |
InChI |
InChI=1S/C26H32O12/c1-23-8-13(12-5-7-34-11-12)36-21(31)25(23,33)9-16-24(2)15(23)4-3-6-26(24,22(32)37-16)38-20-19(30)18(29)17(28)14(10-27)35-20/h3,5-7,11,13-20,27-30,33H,4,8-10H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
WNOWXHZXFDFPBC-WEYSNVRMSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@]1(C[C@@H]3[C@@]4([C@H]2CC=C[C@@]4(C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1(CC3C4(C2CC=CC4(C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)C)O)C6=COC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of fibrauretinoside A from Fibraurea tinctoria involves extraction and purification processes. The plant material is typically subjected to solvent extraction, followed by chromatographic techniques to separate and purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is primarily obtained from natural sources.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Fibraurea tinctoria. This process would include harvesting the plant, drying, and grinding the material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Fibrauretinoside A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of fibrauretinoside A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism . This inhibition can affect the metabolism of various drugs, potentially leading to therapeutic benefits or adverse effects. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fibrauretinoside A shares its core furanoditerpenoid skeleton with several analogs isolated from F. tinctoria. Below is a detailed comparison of its structural and functional attributes relative to these compounds.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations:
Structural Variations: this compound is distinguished by its glycosylation, a rare feature among furanoditerpenoids, which may enhance solubility and bioavailability compared to non-glycosylated analogs like fibrauretin A . Epi-fibrauretinoside A differs only in the stereochemistry of specific chiral centers, highlighting the role of minor structural changes in modulating pharmacological properties .
In contrast, non-diterpenoid constituents of F. tinctoria (e.g., palmatine and jatrorrhizine) exhibit strong CYP3A4 inhibition (IC50 = 0.9–2.1 µM), underscoring the pharmacological diversity within the plant .
Taxonomic Specificity: All compared compounds are endemic to F. tinctoria, suggesting evolutionary specialization in biosynthetic pathways for furanoditerpenoid production .
Comparison with Functionally Similar Compounds
Beyond structural analogs, this compound can be contextualized against compounds with overlapping ecological or therapeutic roles:
Table 2: Functional Comparison with Non-Diterpenoid Compounds
Key Observations:
Mechanistic Divergence: Unlike this compound, palmatine and berberine target specific enzymes (e.g., CYP3A4) or metabolic pathways, demonstrating the varied mechanisms of action within F. tinctoria . 20-Hydroxyecdysone, an ecdysteroid from a related plant, shows antibabesial activity, suggesting that diterpenoids and ecdysteroids may converge in antiparasitic applications despite structural differences .
Therapeutic Potential: this compound’s glycosylation may position it as a candidate for drug delivery optimization, whereas non-glycosylated compounds like fibrauretin A might prioritize membrane permeability .
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